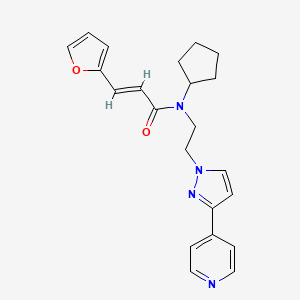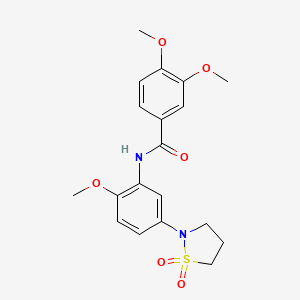
(2S)-2-(Méthylamino)propane-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related amine compounds involves several methods, including hydrogen-transfer polyaddition and condensation reactions. For instance, poly(amido-amine)s were synthesized through hydrogen-transfer polyaddition, involving 2-methylpiperazine and other diamines, to produce polymers with varying molecular weights and basicity levels (Ferruti et al., 2000). Another example is the catalytic asymmetric hydrogenation used for the stereoselective synthesis of amines, demonstrating the versatility of N-tert-butanesulfinyl imines as intermediates for producing a wide range of amines with high enantioselectivity (Ellman et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their chemical behavior and interaction capabilities. For instance, metal dithiocarbamate complexes based on an amine containing pyridyl and nitrile groups were characterized, showing the symmetrical bidentate bonding mode and stabilization through various hydrogen bonds and π interactions (Halimehjani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving amines demonstrate their reactivity and potential for forming complex structures. For example, the aminolysis of β-carbonyl 1,3-dithianes catalyzed by iron with various amines, including hydrazine hydrate, leads to the synthesis of β-enaminones and 3,4-disubstituted pyrazoles (Wang et al., 2011).
Physical Properties Analysis
The physical properties of amines, such as their solubility, melting points, and phase behavior, are crucial for understanding their applications and handling. While specific data on "(2S)-2-(Methylamino)propane-1-amine" was not directly found, studies on similar compounds provide insights into how the structure influences these properties.
Chemical Properties Analysis
The chemical properties, including basicity, nucleophilicity, and stability, are key to predicting the behavior of amines in reactions. For example, the basicity of the amino groups in poly(amido-amine)s was significantly varied, impacting their cytotoxicity and haemolytic activity, which is pH-dependent (Ferruti et al., 2000).
Applications De Recherche Scientifique
Étude des propriétés biologiques
“(2S)-2-(Méthylamino)propane-1-amine” est un composé constitué d'éthylènediamine et de chlore activé. Il a été utilisé comme système modèle pour étudier les propriétés biologiques des amines .
Recherche anti-cancéreuse
Ce composé a montré des effets anti-cancéreux dans le sérum humain . Cela suggère des applications potentielles dans le développement de nouvelles thérapies contre le cancer.
Tests pharmaceutiques
“this compound” peut être utilisé pour des tests pharmaceutiques . Des étalons de référence de haute qualité sont cruciaux pour des résultats précis dans la recherche pharmaceutique.
Synthèse de nanocristaux
Bien que non mentionné directement, des composés similaires à “this compound” ont été utilisés dans la synthèse et l'hybridation de nanocristaux pour des applications émergentes . Ces nanocristaux présentent une large capacité de réglage de l'émission, un grand décalage de Stokes, une longue durée de décroissance et un caractère écologique, ce qui en fait des candidats prometteurs en photoélectronique et en photovoltaïque .
Fabrication de nanoparticules de silice fonctionnalisées
Les nanoparticules de silice fonctionnalisées ont suscité un grand intérêt en raison de leurs caractéristiques physico-chimiques prometteuses, distinctives, polyvalentes et privilégiées . Bien que “this compound” ne soit pas mentionné directement, des composés similaires pourraient potentiellement être utilisés dans la fabrication de ces nanoparticules.
Applications en remédiation environnementale
Les nanoparticules de silice fonctionnalisées, qui pourraient potentiellement être fabriquées à l'aide de composés tels que “this compound”, ont été utilisées dans des applications de remédiation environnementale .
Propriétés
IUPAC Name |
(2S)-2-N-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJNNGWMNSBIG-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27255-44-3 |
Source


|
| Record name | [(2S)-1-aminopropan-2-yl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)